molecular formula C25H24N4O4 B2910301 N-(2-methoxyphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923107-47-5

N-(2-methoxyphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2910301
CAS No.: 923107-47-5
M. Wt: 444.491
InChI Key: AQMSJYNOPPGMEX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic heterocyclic compound derived from the pyrazolo[4,3-c]pyridine scaffold. Its core structure features:

  • 2-Phenyl substituent: Enhances aromatic stacking interactions and steric bulk.
  • 5-[(Oxolan-2-yl)methyl] group: A tetrahydrofuran-derived substituent, contributing to solubility and conformational flexibility via its ether oxygen.
  • 7-Carboxamide linked to 2-methoxyphenyl: The amide functionality improves metabolic stability compared to ester analogs, while the 2-methoxy group modulates electronic and steric effects.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-32-22-12-6-5-11-21(22)26-24(30)19-15-28(14-18-10-7-13-33-18)16-20-23(19)27-29(25(20)31)17-8-3-2-4-9-17/h2-6,8-9,11-12,15-16,18H,7,10,13-14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMSJYNOPPGMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-c]pyridine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the use of tetrahydrofuran derivatives and suitable coupling reagents to attach the tetrahydrofuran-2-ylmethyl group to the core structure.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amide bond formation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-methoxyphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The compound is compared to structurally related pyrazolo[4,3-c]pyridine derivatives, focusing on substituent variations at positions 5 (R⁵) and 7 (R⁷), molecular weight (MW), melting points (mp), and synthesis yields.

Table 1: Structural and Physicochemical Comparison

Compound ID / Reference R⁵ Substituent R⁷ Group Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound (Oxolan-2-yl)methyl N-(2-Methoxyphenyl)amide Not reported Not reported Not reported
7f Quinolin-3-yl Ethyl ester 410.23 248–251 84
6g 4-Methoxybenzyl Ethyl ester 415.41 216–217 77
9d 4-Nitrophenylamino Ethyl ester 446.42 255–258 25
Ethyl N-(3-Methoxybenzyl)amide 402.40 Not reported Not reported
2-Methoxyethyl N-(Thiophen-2-ylmethyl)amide Not reported Not reported Not reported

Key Observations:

Substituent Effects on Synthesis Efficiency: High yields (77–84%) are observed for compounds with aromatic R⁵ groups (e.g., quinolin-3-yl in 7f and 4-methoxybenzyl in 6g), suggesting favorable reactivity under Procedure A (acid-mediated cyclization) . The low yield (25%) of 9d with a 4-nitrophenylamino group highlights steric or electronic challenges posed by nitro substituents .

Impact of R⁷ Functional Groups :

  • Ethyl esters (e.g., 7f , 6g ) exhibit higher melting points (216–258°C) compared to amide derivatives (e.g., ), likely due to reduced hydrogen-bonding capacity in esters. However, amides (like the target compound) are generally more metabolically stable .

Role of Heterocyclic and Alkyl Substituents: The oxolan-2-ylmethyl group in the target compound may enhance solubility relative to purely aromatic R⁵ substituents (e.g., quinolin-3-yl) due to its ether oxygen. Thiophene- and benzyl-derived amides (–10) demonstrate versatility in targeting diverse biological receptors, though pharmacological data are absent in the evidence .

Crystallographic and Analytical Methods :

  • Structural confirmation of analogs (e.g., 7f , 6g ) relied on elemental analysis and melting point determination .
  • Modern analogs (e.g., ) employ single-crystal X-ray diffraction and software suites like SHELX and WinGX for refinement .

Research Implications and Gaps

  • However, in vitro or in vivo data are lacking in the provided evidence.
  • Synthetic Optimization : The low yield of 9d underscores the need for modified reaction conditions when incorporating electron-withdrawing groups (e.g., nitro).
  • Structural Diversity : Further exploration of R⁵ substituents (e.g., alkyl, heteroaryl) and R⁷ groups (e.g., sulfonamides, ureas) could expand the therapeutic scope of this scaffold.

Biological Activity

N-(2-methoxyphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrazolo[4,3-c]pyridine core, an oxolan moiety, and a methoxyphenyl substituent. Its molecular formula is C25H24N4OC_{25}H_{24}N_{4}O . The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound through in vitro assays against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program conducted screening on approximately 60 cell lines representing different cancer types. The results indicated that the compound exhibited moderate anticancer activity , particularly against leukemia cell lines, which showed the highest sensitivity at a concentration of 10 µM .

Table 1: Anticancer Activity Summary

Cell Line TypeSensitivity LevelIC50 (µM)
LeukemiaHigh10
MelanomaModerate20
ColonLow30
BreastLow25

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that compounds with similar structures can interact with various molecular targets, including kinases and transcription factors involved in cancer progression .

Multidrug Resistance (MDR)

Notably, this compound's activity was assessed in the context of multidrug resistance (MDR). It was found to selectively kill cells expressing P-glycoprotein (P-gp), an efflux pump associated with drug resistance in cancer therapy. This selectivity indicates that the compound may overcome some of the challenges posed by MDR in cancer treatment .

Case Studies

  • Case Study on Leukemia Cells : In a specific study involving leukemia cell lines, the compound demonstrated significant cytotoxicity compared to control groups. The researchers noted that structural modifications could enhance its efficacy against resistant strains.
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction and improved survival rates when treated with this compound, indicating its potential for further development as an anticancer agent.

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